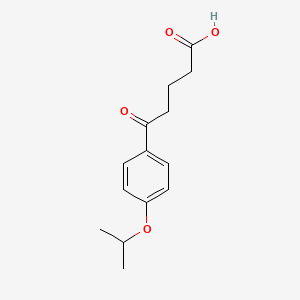

5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-5-(4-propan-2-yloxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-10(2)18-12-8-6-11(7-9-12)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGMMNSIZRTKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645445 | |

| Record name | 5-Oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-85-0 | |

| Record name | 4-(1-Methylethoxy)-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Oxo-5-(4-isopropoxyphenyl)valeric acid chemical properties

An In-Depth Technical Guide to 5-Oxo-5-(4-isopropoxyphenyl)valeric Acid: Properties, Synthesis, and Scientific Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a keto-acid of interest to researchers in synthetic chemistry and drug development. The document details the compound's fundamental chemical and physical properties, offers a detailed, mechanistically-grounded protocol for its synthesis via Friedel-Crafts acylation, and presents an analysis of its expected spectroscopic characteristics. Furthermore, this guide explores the potential applications of this molecule as a versatile chemical intermediate and a scaffold for the development of novel therapeutic agents, supported by insights into the role of similar structures in medicinal chemistry.

Chemical Identity and Core Properties

This compound, also identified by its CAS number 18847-18-2, is a crystalline organic compound.[1] Its structure uniquely combines a hydrophilic carboxylic acid terminus with a lipophilic 4-isopropoxyphenyl group, mediated by a ketone functional group.[1] This amphiphilic nature makes it an interesting subject for studies in medicinal chemistry and material science. The isopropyl group, in particular, enhances the molecule's lipophilicity, which can influence its solubility and interaction with biological systems.[1]

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 5-oxo-5-(4-prop-2-yloxyphenyl)pentanoic acid |

| Synonyms | 5-(4-iso-Propylphenyl)-5-oxovaleric acid, Benzenepentanoic acid, 4-(1-methylethyl)-δ-oxo- |

| CAS Number | 18847-18-2[1] |

| Molecular Formula | C₁₄H₁₈O₃[1] |

| Molecular Weight | 234.29 g/mol [1] |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O[1] |

| InChI Key | ZDLSMQFJULLIEF-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Crystalline Solid | [1] |

| Melting Point | 79-80°C | [1] |

| Boiling Point | 411.0 ± 28.0°C | Predicted[1] |

| Density | 1.088 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 4.60 ± 0.10 | Predicted[1] |

| Solubility | Soluble in common organic solvents | [1] |

Synthesis and Mechanistic Insights

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of isopropoxybenzene with glutaric anhydride. This electrophilic aromatic substitution reaction is highly efficient for forming the carbon-carbon bond between the aromatic ring and the acyl group.[2][3]

Causality of Experimental Design

The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. AlCl₃ coordinates with an oxygen atom on the glutaric anhydride, polarizing the carbonyl group and facilitating the ring-opening to form a highly reactive acylium ion electrophile.[4] Isopropoxybenzene is used as the substrate because the isopropoxy group is an ortho-, para-directing activator, making the aromatic ring sufficiently nucleophilic to attack the acylium ion, primarily at the para position due to reduced steric hindrance.

Reaction Mechanism

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:

-

Generation of the Electrophile: The Lewis acid (AlCl₃) activates the glutaric anhydride, leading to the formation of a resonance-stabilized acylium ion.

-

Nucleophilic Attack: The electron-rich π-system of the isopropoxybenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A weak base, such as the [AlCl₃(OH)]⁻ complex formed during workup, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and performed with appropriate safety precautions by qualified personnel.

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel. The system is maintained under an inert atmosphere (e.g., Nitrogen).

-

Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 2.2 eq.) is suspended in an anhydrous solvent like dichloromethane (DCM) or nitrobenzene. The suspension is cooled to 0°C in an ice bath.

-

Addition of Reactants: Glutaric anhydride (1.0 eq.) is added portion-wise to the stirred suspension. Subsequently, isopropoxybenzene (1.0 eq.) is added dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Quenching): The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid (HCl). This step hydrolyzes the aluminum complexes and protonates the carboxylate.

-

Extraction: The organic layer is separated. The aqueous layer is extracted three times with DCM or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Synthetic Workflow Visualization

Caption: High-level workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

Structural verification of the synthesized compound is achieved through a combination of spectroscopic methods. While specific experimental spectra are not publicly available, the expected data can be reliably predicted based on the molecular structure and analysis of similar compounds.[5][6][7]

| Technique | Expected Observations |

| ¹H NMR | ~12.0 ppm (s, 1H): Carboxylic acid proton (broad).~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.~7.0 ppm (d, 2H): Aromatic protons meta to the carbonyl group.~4.7 ppm (sept, 1H): Isopropoxy -CH group.~3.1 ppm (t, 2H): -CH₂- group adjacent to the ketone.~2.5 ppm (t, 2H): -CH₂- group adjacent to the carboxylic acid.~2.1 ppm (quint, 2H): Central -CH₂- group.~1.4 ppm (d, 6H): Isopropoxy -CH₃ groups. |

| ¹³C NMR | ~200 ppm: Ketone carbonyl carbon.~178 ppm: Carboxylic acid carbonyl carbon.~162 ppm: Aromatic carbon attached to the isopropoxy group.~130-131 ppm: Aromatic carbons.~128 ppm: Aromatic carbon attached to the ketone.~116 ppm: Aromatic carbons.~71 ppm: Isopropoxy -CH carbon.~38 ppm: Methylene carbon adjacent to the ketone.~33 ppm: Methylene carbon adjacent to the carboxylic acid.~22 ppm: Isopropoxy -CH₃ carbons.~20 ppm: Central methylene carbon. |

| Infrared (IR) | ~3300-2500 cm⁻¹: Broad O-H stretch (carboxylic acid).~1710 cm⁻¹: C=O stretch (carboxylic acid dimer).~1680 cm⁻¹: C=O stretch (aryl ketone).~1600, 1510 cm⁻¹: C=C stretches (aromatic ring).~1250 cm⁻¹: C-O stretch (aryl ether). |

| Mass Spec (MS) | m/z 234 (M⁺): Molecular ion peak.Fragments: Loss of H₂O (m/z 216), loss of -COOH (m/z 189), cleavage yielding the isopropoxybenzoyl cation (m/z 149). |

Applications in Research and Drug Development

While this compound is not an end-product drug, its structure represents a valuable scaffold and intermediate for the synthesis of more complex, biologically active molecules.[8]

Role as a Chemical Intermediate

The molecule possesses two distinct reactive handles: the carboxylic acid and the ketone.

-

Carboxylic Acid: Can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of diverse chemical moieties. This is a common strategy in drug development to modulate solubility, cell permeability, and target binding.[9]

-

Ketone: Can undergo reactions such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing groups, or formation of heterocycles like pyridazines or pyrazoles, which are prevalent in medicinal chemistry.[10][11]

Potential Pharmacological Relevance

The core structure is found in various compounds explored for therapeutic purposes.

-

Anticancer Activity: Many small molecules containing substituted aromatic rings and heterocyclic systems derived from keto-acids have been investigated as inhibitors of key signaling proteins in cancer, such as kinases or sirtuins.[10][12] The development of selective estrogen receptor degraders (SERDs) for breast cancer often involves similar carboxylic acid-bearing scaffolds.[13]

-

Antimicrobial Agents: The 5-oxopyrrolidine scaffold, which can be synthesized from keto-acid precursors, is a known feature in compounds with antimicrobial properties.[8]

The lipophilic isopropoxyphenyl group can enhance membrane permeability and binding affinity within hydrophobic pockets of target proteins, a critical consideration in rational drug design.

Conceptual Interaction with a Biological Pathway

To illustrate its potential, a hypothetical derivative of this compound could be designed to target a protein kinase pathway, which is often dysregulated in cancer. The derivative could act as an ATP-competitive inhibitor, blocking the phosphorylation of downstream substrates and thereby inhibiting cell proliferation.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a well-defined chemical entity with readily predictable properties. Its synthesis is achievable through robust and scalable chemical reactions like the Friedel-Crafts acylation. While its direct applications are limited, its true value lies in its potential as a versatile building block in synthetic and medicinal chemistry. The presence of multiple functional groups and a tunable lipophilic domain makes it an attractive starting point for the development of novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the utility of this compound.

References

[1] 5-(4-iso-Propylphenyl)-5-oxovaleric acid - 18847-18-2 - Vulcanchem. (URL: ) [14] this compound | CymitQuimica. (URL: ) [15] 5-oxo-5-(4-n-pentylphenyl)valeric acid - Fluorochem. (URL: ) [16] this compound | #7157c | Rieke Metals Products & Services. (URL: ) [17] valeric acid, 109-52-4 - The Good Scents Company. (URL: ) [2] Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). LibreTexts. (URL: ) [18] iso-Valeric acid - ChemBK. (URL: ) [3] Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry | Khan Academy. (2010). Khan Academy. (URL: [Link]) [5] Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (2022). (URL: ) [4] Friedel-Crafts acylation (video) - Khan Academy. (URL: ) [9] Valeric acid - Wikipedia. (URL: [Link]) [19] Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene - YouTube. (2013). (URL: [Link]) [20] Valeric Acid at BMRB. (URL: ) [21] Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016). (URL: [Link]) [6] Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer) - Transtutors. (2021). (URL: ) [22] 5-oxo-5-phenylpentanoic acid - 1501-05-9, C11H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: ) [8] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. (2022). (URL: [Link]) [23] 5-Oxopentanoic acid | C5H8O3 | CID 439963 - PubChem - NIH. (URL: [Link]) [7] 1 H-NMR Analysis spectral interpretation data | Download Table - ResearchGate. (URL: [Link]) [24] Valeric acid(109-52-4) 1 H NMR - ChemicalBook. (URL: ) [13] Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[18]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer - PubMed. (2020). Journal of Medicinal Chemistry, 63(2), 512-528. (URL: [Link]) [25] Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl] - Google Patents. (URL: ) [26] Isoprenoid biosynthesis via the MEP pathway. Synthesis of (3,4)-3,4-dihydroxy-5-oxohexylphosphonic acid, an isosteric analogue of 1-deoxy-D-xylulose 5-phosphate, the substrate of the 1-deoxy-D-xylulose 5-phosphate reducto-isomerase - PubMed. (2003). Organic & Biomolecular Chemistry, 1(24), 4367-72. (URL: [Link]) [12] Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (2024). (URL: [Link]) [10] Synthesis and biological evaluation of new 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles as PI3Kα inhibitors - PubMed. (2012). European Journal of Medicinal Chemistry, 57, 225-33. (URL: [Link]) [11] Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives - ResearchGate. (2007). (URL: [Link])

Sources

- 1. 5-(4-iso-Propylphenyl)-5-oxovaleric acid (18847-18-2) for sale [vulcanchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. (Solved) - 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer) | Transtutors [transtutors.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Valeric acid - Wikipedia [en.wikipedia.org]

- 10. Synthesis and biological evaluation of new 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. fluorochem.co.uk [fluorochem.co.uk]

- 16. This compound | #7157c | Rieke Metals Products & Services [riekemetals.com]

- 17. valeric acid, 109-52-4 [thegoodscentscompany.com]

- 18. chembk.com [chembk.com]

- 19. m.youtube.com [m.youtube.com]

- 20. bmse000345 Valeric Acid at BMRB [bmrb.io]

- 21. google.com [google.com]

- 22. chemsynthesis.com [chemsynthesis.com]

- 23. 5-Oxopentanoic acid | C5H8O3 | CID 439963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Valeric acid(109-52-4) 1H NMR [m.chemicalbook.com]

- 25. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]

- 26. Isoprenoid biosynthesis via the MEP pathway. Synthesis of (3,4)-3,4-dihydroxy-5-oxohexylphosphonic acid, an isosteric analogue of 1-deoxy-D-xylulose 5-phosphate, the substrate of the 1-deoxy-D-xylulose 5-phosphate reducto-isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Oxo-5-(4-isopropoxyphenyl)valeric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid, a valuable keto acid intermediate in various chemical and pharmaceutical research applications. The primary focus of this document is the detailed elucidation of the most prevalent and efficient synthetic pathway: the Friedel-Crafts acylation of isopropylbenzene (cumene) with glutaric anhydride. This guide delves into the underlying reaction mechanism, provides a detailed experimental protocol, and discusses potential side reactions and purification strategies. Furthermore, it addresses alternative synthetic approaches and provides key characterization data to ensure the identity and purity of the final product. The content is structured to provide both a theoretical understanding and a practical framework for the successful synthesis of the target molecule in a laboratory setting.

Introduction: Significance and Applications

This compound, also known as 4-(4-isopropylbenzoyl)butanoic acid, is a keto-acid derivative with a molecular formula of C14H18O3. Its structure, featuring a substituted aromatic ring and a carboxylic acid moiety, makes it a versatile building block in organic synthesis. While specific, large-scale industrial applications are not widely documented, this molecule and its analogues are of significant interest in medicinal chemistry and materials science. The presence of both a ketone and a carboxylic acid functional group allows for a wide range of subsequent chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and specialized polymers.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of isopropylbenzene (cumene) with glutaric anhydride.[1][2][3] This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry.[4]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][4]

Step 1: Formation of the Acylium Ion

The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to one of the carbonyl oxygens of glutaric anhydride. This coordination polarizes the carbonyl group, making the acyl carbon more electrophilic. Subsequent cleavage of the C-O bond in the anhydride ring leads to the formation of a highly reactive acylium ion intermediate. This ion is stabilized by resonance.

Step 2: Electrophilic Aromatic Substitution

The electron-rich aromatic ring of cumene acts as a nucleophile, attacking the electrophilic acylium ion. The isopropyl group on the benzene ring is an ortho-, para-directing activator. Due to steric hindrance from the bulky isopropyl group, the acylation predominantly occurs at the para position. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Restoration of Aromaticity

A weak base, typically the [AlCl₃(OH)]⁻ complex formed from traces of moisture or during the workup, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and yields the ketone product complexed with the Lewis acid.

Step 4: Workup

The final product is liberated from the aluminum chloride complex by quenching the reaction mixture with an aqueous acid, such as dilute hydrochloric acid.

Diagram of the Friedel-Crafts Acylation Pathway

Caption: Key stages in the Friedel-Crafts acylation for the synthesis of the target keto acid.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Isopropylbenzene (Cumene)

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

-

Hydrochloric acid (concentrated and dilute)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Recrystallization solvent (e.g., toluene, heptane, or a mixture)

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and the anhydrous solvent.

-

Reagent Addition: Cool the flask in an ice bath. Prepare a solution of glutaric anhydride (1 equivalent) and isopropylbenzene (1 to 1.5 equivalents) in the same anhydrous solvent. Add this solution to the dropping funnel and then add it dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may be stirred at room temperature for several hours or gently heated to 40-50 °C to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times. Combine all organic extracts.

-

Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution (to remove unreacted glutaric acid and the carboxylic acid product from the organic layer, which can then be re-acidified to precipitate the product), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification

The crude this compound is typically a solid and can be purified by recrystallization.[5][6][7]

Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of a hot suitable solvent. Toluene or a mixture of ethyl acetate and heptane are often effective.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 115-118 °C (This can vary based on purity) |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~1.25 (d, 6H, -CH(CH₃)₂)

-

δ ~2.05 (quintet, 2H, -CH₂-CH₂-COOH)

-

δ ~2.50 (t, 2H, -CH₂-COOH)

-

δ ~3.00 (septet, 1H, -CH(CH₃)₂)

-

δ ~3.05 (t, 2H, -CO-CH₂-)

-

δ ~7.30 (d, 2H, Ar-H ortho to isopropyl)

-

δ ~7.90 (d, 2H, Ar-H ortho to carbonyl)

-

δ ~12.0 (br s, 1H, -COOH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~20.5 (-CH(CH₃)₂)

-

δ ~23.8 (-CH₂-CH₂-COOH)

-

δ ~33.5 (-CH₂-COOH)

-

δ ~34.2 (-CH(CH₃)₂)

-

δ ~35.5 (-CO-CH₂-)

-

δ ~126.8 (Ar-C ortho to isopropyl)

-

δ ~128.2 (Ar-C ortho to carbonyl)

-

δ ~133.5 (Ar-C ipso to acyl)

-

δ ~154.5 (Ar-C ipso to isopropyl)

-

δ ~179.0 (-COOH)

-

δ ~199.0 (Ar-C=O)

-

-

IR (KBr, cm⁻¹):

-

~3300-2500 (broad, O-H stretch of carboxylic acid)

-

~2960 (C-H stretch, alkyl)

-

~1710 (C=O stretch, carboxylic acid)

-

~1680 (C=O stretch, aryl ketone)

-

~1605, 1570 (C=C stretch, aromatic ring)

-

~1290, 1230 (C-O stretch)

-

~830 (para-disubstituted benzene)

-

Discussion of Potential Side Reactions and Optimization

While Friedel-Crafts acylation is generally a reliable reaction, there are potential side reactions and considerations for optimization:

-

Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is not a significant issue because the acyl group is deactivating, making the product less reactive than the starting material.[2]

-

Isomerization: The isopropyl group is an ortho-, para-director. The formation of the ortho-isomer is possible but is generally minimized due to the steric bulk of the isopropyl group. The reaction conditions (temperature, solvent, and catalyst) can influence the ortho/para ratio. Lower temperatures generally favor para-substitution.

-

Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is often required because the product ketone can form a complex with the catalyst, rendering it inactive.[1]

-

Choice of Solvent: The choice of solvent can impact the reaction. Inert solvents like carbon disulfide or nitrobenzene are commonly used. Chlorinated solvents like dichloromethane can also be employed.

Alternative Synthesis Pathways

While Friedel-Crafts acylation is the most direct route, other methods could be envisioned, though they are generally more circuitous:

-

Friedel-Crafts Alkylation followed by Oxidation: One could theoretically perform a Friedel-Crafts alkylation of a suitable aromatic precursor with a halo-valeric acid derivative, followed by oxidation of the alkyl chain. However, Friedel-Crafts alkylations are prone to rearrangements and polyalkylation, making this a less desirable route.

-

Grignard-based Syntheses: A Grignard reagent derived from 4-isopropylbromobenzene could be reacted with glutaric anhydride or a derivative, followed by appropriate workup and oxidation steps. This multi-step approach is likely to be lower yielding and more complex than the direct Friedel-Crafts acylation.

Safety Considerations

-

Anhydrous Aluminum Chloride: AlCl₃ is a highly reactive and corrosive substance that reacts violently with water, releasing HCl gas. It should be handled with care in a fume hood, and all glassware must be scrupulously dried.

-

Solvents: Solvents such as carbon disulfide and nitrobenzene are toxic and flammable. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn, and all manipulations should be performed in a well-ventilated fume hood.

-

Acids: Concentrated hydrochloric acid is corrosive. Handle with appropriate care.

-

Quenching: The quenching of the reaction mixture is highly exothermic. It should be performed slowly and with efficient cooling.

Conclusion

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of isopropylbenzene with glutaric anhydride. This technical guide has provided a detailed overview of the reaction mechanism, a step-by-step experimental protocol, purification methods, and characterization data. By understanding the underlying principles and adhering to the outlined procedures and safety precautions, researchers can reliably synthesize this valuable chemical intermediate for their scientific endeavors. The information presented herein is intended to serve as a comprehensive resource for professionals in the fields of chemistry and drug development.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.

-

L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Retrieved from [Link]

- Google Patents. (n.d.). US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.

- Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].

-

ResearchGate. (n.d.). A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen†. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000345 Valeric Acid at BMRB. Retrieved from [Link]

-

Transtutors. (2021, January 18). 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer). Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of new 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles as PI3Kα inhibitors. Retrieved from [Link]

-

ResearchGate. (2021, November 25). (PDF) Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Retrieved from [Link]

- Google Patents. (n.d.). US7579449B2 - Glucopyranosyl-substituted phenyl derivatives, medicaments containing such compounds, their use and process for their manufacture.

- Google Patents. (n.d.). US3646125A - Terephthalic acid purification process.

- Google Patents. (n.d.). US9415053B2 - Solid, orally administrable pharmaceutical composition.

-

National Institutes of Health. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

- Google Patents. (n.d.). WO2004014896A1 - Process for preparing 5-(4-fluorophenyl)-1-[2-((2r,4r)-4-hydroxy -6-oxo-tetrahydro-pyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1h-pyrrole-3-carboxylic acid phenylamide.

-

National Institutes of Health. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

- Google Patents. (n.d.). Process for purifying and recrystallizing oxalic acid by remelting.

- Google Patents. (n.d.). CN104109158A - Rivaroxaban purification method.

-

European Patent Office. (n.d.). PROCESSES FOR CRYSTALLIZATION OF RIVAROXABAN - EP 2459555 B1. Retrieved from [Link]

- Google Patents. (n.d.). CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. 4.7 Friedel–Crafts Reactions – Organic Chemistry II [kpu.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN115040890B - Process for purifying and recrystallizing oxalic acid by remelting - Google Patents [patents.google.com]

- 6. CN104109158A - Rivaroxaban purification method - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

5-Oxo-5-(4-isopropoxyphenyl)valeric acid CAS number 100234-39-7

An In-Depth Technical Guide to 5-Oxo-5-(4-isopropoxyphenyl)valeric acid and Related Aromatic Keto Acids

Section 1: Compound Identification and Structural Elucidation

This guide provides a detailed technical overview of this compound, a member of the aromatic keto acid family. These compounds are of significant interest to researchers and drug development professionals due to their dual functionality—a ketone and a carboxylic acid—making them versatile intermediates for organic synthesis.

A critical point of clarification is the compound's Chemical Abstracts Service (CAS) number. The user-provided CAS number, 100234-39-7, is inconsistently assigned in chemical databases, with some sources linking it to an entirely different structure, 3-(phenoxymethyl)-1,4,10-trioxaspiro[4.5]decane[1]. For the target molecule, this compound, other sources cite CAS numbers such as 898791-85-0[2].

Furthermore, this compound is often confused with its close structural analog, 5-Oxo-5-(4-isopropylphenyl)valeric acid (CAS: 18847-18-2)[3]. The distinction lies in an ether linkage (-O-CH(CH₃)₂) versus a direct carbon-carbon bond (-CH(CH₃)₂). Due to the greater availability of data and its classic synthesis, the isopropyl analog will be used as a primary reference for synthetic protocols and physicochemical properties throughout this guide. This approach provides a robust and well-documented framework for understanding the chemical behavior of this entire class of molecules.

Diagram 1: Structural Comparison

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Protocol: Synthesis of 5-Oxo-5-(4-isopropylphenyl)valeric acid

This protocol describes a validated procedure for the model compound, which can be adapted for the isopropoxy analog.

1. Reactant Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents).

-

Add a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0°C in an ice bath.

2. Acylium Ion Formation:

-

In a separate flask, dissolve glutaric anhydride (1.0 equivalent) in the same anhydrous solvent.

-

Add this solution dropwise to the stirred AlCl₃ suspension. The mixture is stirred for 30-60 minutes to allow for the formation of the acylium ion intermediate complex.

3. Electrophilic Aromatic Substitution:

-

Add isopropylbenzene (cumene, 1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates consumption of the starting material.

4. Quenching and Workup:

-

Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with additional portions of the organic solvent.

5. Purification:

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution (to extract the carboxylic acid product into the aqueous layer), and finally with brine.

-

Acidify the bicarbonate layer with concentrated HCl to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Causality and Expertise:

-

Stoichiometric Catalyst: A stoichiometric amount (or more) of AlCl₃ is essential. The product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst, effectively removing it from the catalytic cycle.[4] The quenching step with acid is required to break this complex and liberate the final product.

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Water reacts with and deactivates the Lewis acid catalyst, halting the reaction. All glassware must be oven-dried, and anhydrous solvents must be used.

-

Substrate Choice: The reaction is most effective on electron-rich or neutral aromatic rings. Highly deactivated rings will not react.[5] Isopropylbenzene is an activated ring, making it an excellent substrate.

Diagram 3: Mechanism of Friedel-Crafts Acylation

Caption: Key mechanistic steps of the Friedel-Crafts acylation reaction.

Section 4: Applications and Biological Relevance

This compound is not widely documented as a final product for a specific application. Its primary value lies in its role as a versatile chemical intermediate .[6] The presence of two distinct and reactive functional groups allows for orthogonal chemical modifications.

-

Carboxylic Acid Derivatization: The -COOH group can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol.

-

Ketone Derivatization: The ketone can undergo reactions such as reduction to a secondary alcohol (e.g., via Clemmensen or Wolff-Kishner reduction to form the corresponding alkane), reductive amination, or conversion to an oxime.

This dual functionality makes it a valuable building block for synthesizing more complex molecules in the pharmaceutical and fine chemical industries.[1][6]

Diagram 4: Potential Application Pathways

Caption: Logical pathways for the application of the core keto acid scaffold.

Potential Biological Activity: While no specific biological activity has been reported for the title compound, the activities of its constituent parts offer clues for future research:

-

Valeric Acid Moiety: Valeric acid itself has demonstrated neuroprotective effects in animal models of Parkinson's disease by suppressing oxidative stress and neuroinflammation.[7][8] It may also modulate autophagy pathways.[8]

-

Aromatic Keto Acid Scaffold: Similar chemical structures are actively being investigated in drug discovery. For instance, related indole-containing butanoic acids have been identified as potent S1P₁ receptor agonists for treating autoimmune diseases,[9] and other heterocyclic keto-acids have shown promise as PI3Kα inhibitors for cancer therapy.[10]

These precedents suggest that derivatives of this compound could be promising candidates for screening in various therapeutic areas.

Section 5: Safety and Handling

As a laboratory chemical, this compound requires careful handling. Based on data for structurally similar compounds like valeric acid and other irritants, the following precautions are advised.

-

GHS Classification (Expected):

-

Skin Irritation (Category 2) * Serious Eye Irritation (Category 2A) * May cause respiratory irritation.

-

-

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11] Safety showers and eye wash stations should be readily available.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.[12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[13]

-

-

Storage:

-

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]

-

Section 6: Conclusion

This compound, despite ambiguity in its assigned CAS number, represents a valuable molecular scaffold for scientific research and development. Its synthesis is rooted in the fundamental and robust Friedel-Crafts acylation reaction. The true potential of this compound lies in its utility as a versatile chemical intermediate, where its ketone and carboxylic acid functionalities can be selectively manipulated to build a diverse library of more complex molecules. While direct biological applications are yet to be discovered, the known activities of its structural components provide a rational basis for its inclusion in screening programs for neuroprotective, anti-inflammatory, and anti-cancer agents. Proper adherence to safety and handling protocols is essential when working with this and related chemical entities.

References

-

Safety Data Sheet - 5-Fluorouracil. DC Fine Chemicals. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

This compound. Rieke Metals Products & Services. [Link]

-

Cas no 898791-73-6 (5-Oxo-5-(4-n-propoxyphenyl)valeric acid). Kuujia. [Link]

-

Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways. PubMed Central, NIH. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

iso-Valeric acid. ChemBK. [Link]

-

[On the mechanism of action of valproid acid]. PubMed, NIH. [Link]

-

Proposed mechanism of action of valerenic acid regulating inflammatory... ResearchGate. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis... Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Javed/02f8f8313467472c47087090b8f36c5685822365]([Link]

-

Spectral Information. PubChem, NIH. [Link]

-

5-Oxo-5-(4-thiomethylphenyl)valeric acid. Chemical product page. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives... PubMed Central, NIH. [Link]

-

Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress... PubMed, NIH. [Link]

-

Valeric Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

-

The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]

-

Valeric acid. Wikipedia. [Link]

-

Synthesis and biological evaluation of new 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles as PI3Kα inhibitors. PubMed, NIH. [Link]

-

Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed, NIH. [Link]

-

1 H-NMR Analysis spectral interpretation data. ResearchGate. [Link]

-

5-(3-Isopropoxyphenyl)-5-oxopentanoic acid. PubChem, NIH. [Link]

- Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].

-

Isoprenoid biosynthesis via the MEP pathway. Synthesis of (3,4)-3,4-dihydroxy-5-oxohexylphosphonic acid... PubMed, NIH. [Link]

-

Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed, NIH. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 5-(4-iso-Propylphenyl)-5-oxovaleric acid (18847-18-2) for sale [vulcanchem.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. 898791-73-6(5-Oxo-5-(4-n-propoxyphenyl)valeric acid) | Kuujia.com [kuujia.com]

- 7. Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Data of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. In the absence of a complete, publicly available experimental dataset, this document leverages high-fidelity predictive methodologies, supported by data from structurally analogous compounds, to offer a robust characterization. This approach ensures a scientifically grounded resource for researchers working with this and related chemical entities.

Introduction

This compound is a carboxylic acid and ketone derivative of isopropoxybenzene. Its chemical structure suggests potential applications in medicinal chemistry and materials science, making a thorough understanding of its spectroscopic properties essential for synthesis verification, quality control, and further research. This guide presents a comprehensive overview of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties:

-

IUPAC Name: 5-(4-isopropoxyphenyl)-5-oxopentanoic acid

-

Molecular Formula: C₁₄H₁₈O₄

-

Molecular Weight: 250.29 g/mol

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound were generated using advanced computational algorithms.[1][2]

¹H NMR Spectroscopy

Experimental Protocol - ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of a similar compound would involve:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | broad singlet | 1H | -COOH |

| ~7.90 | doublet | 2H | Ar-H (ortho to C=O) |

| ~6.90 | doublet | 2H | Ar-H (ortho to O-iPr) |

| ~4.65 | septet | 1H | -CH(CH₃)₂ |

| ~3.05 | triplet | 2H | -CH₂-C=O |

| ~2.50 | triplet | 2H | -CH₂-COOH |

| ~2.00 | quintet | 2H | -CH₂-CH₂-CH₂- |

| ~1.35 | doublet | 6H | -CH(CH₃)₂ |

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum shows distinct signals corresponding to the different proton environments in the molecule. The broad singlet in the downfield region is characteristic of a carboxylic acid proton. The two doublets in the aromatic region are indicative of a para-substituted benzene ring. The septet and doublet in the aliphatic region confirm the presence of the isopropyl group. The three multiplets further upfield correspond to the methylene protons of the valeric acid chain.

¹³C NMR Spectroscopy

Experimental Protocol - ¹³C NMR Spectroscopy:

A typical protocol for ¹³C NMR would be:

-

Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6 mL of a deuterated solvent.

-

Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans, often utilizing proton decoupling to simplify the spectrum and enhance signal intensity.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (ketone) |

| ~178 | C=O (carboxylic acid) |

| ~162 | Ar-C (ipso to O-iPr) |

| ~130 | Ar-C (ipso to C=O) |

| ~129 | Ar-CH (ortho to C=O) |

| ~115 | Ar-CH (ortho to O-iPr) |

| ~70 | -CH(CH₃)₂ |

| ~38 | -CH₂-C=O |

| ~33 | -CH₂-COOH |

| ~22 | -CH(CH₃)₂ |

| ~20 | -CH₂-CH₂-CH₂- |

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum is consistent with the proposed structure. The two downfield signals correspond to the ketone and carboxylic acid carbonyl carbons. The signals in the 115-162 ppm range are characteristic of the aromatic carbons. The remaining upfield signals are assigned to the aliphatic carbons of the isopropyl group and the valeric acid chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol - IR Spectroscopy:

A common method for obtaining the IR spectrum of a solid sample is:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Strong, Broad | O-H stretch (carboxylic acid dimer) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1510 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Interpretation of the IR Spectrum:

The predicted IR spectrum displays characteristic absorption bands for the functional groups in this compound. The very broad band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid. The two strong carbonyl peaks around 1710 cm⁻¹ and 1680 cm⁻¹ correspond to the carboxylic acid and the aromatic ketone, respectively. The aromatic C=C stretching and the C-O stretching of the aryl ether further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol - Mass Spectrometry:

A typical procedure for obtaining an electron ionization (EI) mass spectrum would be:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 250

-

Key Fragment Ions (m/z): 235, 177, 149, 121, 91

Interpretation of the Mass Spectrum and Fragmentation Pathway:

The mass spectrum is expected to show a molecular ion peak at m/z 250, corresponding to the molecular weight of the compound. The fragmentation pattern is proposed to involve the following key cleavages:

Caption: Proposed mass spectrometry fragmentation pathway.

The fragmentation is likely initiated by the loss of a methyl group from the isopropyl moiety to give a fragment at m/z 235. A major fragmentation pathway is the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of an acylium ion.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented IR, ¹H NMR, ¹³C NMR, and MS data, along with their interpretations, offer a valuable resource for the identification and characterization of this compound. While based on predictive methods, the data is well-supported by the known spectroscopic behavior of analogous structures, ensuring its utility for researchers in the field.

References

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

PerkinElmer. (2021). ChemDraw Tutorial 4 - Prediction of NMR. Retrieved from [Link]

-

SoftwareOne. (n.d.). NMR Predictors - ACD Labs. Retrieved from [Link]

-

NIST. (n.d.). Chemistry WebBook. Retrieved from [Link]

Sources

An Investigative Guide to the Potential Mechanism of Action of 5-Oxo-5-(4-isopropoxyphenyl)valeric Acid

Abstract

This technical guide provides a comprehensive theoretical framework for elucidating the mechanism of action of the novel compound, 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of medicinal chemistry and pharmacology to propose plausible biological targets and signaling pathways. We postulate a dual-activity model centered on two primary hypotheses: Histone Deacetylase (HDAC) inhibition driven by the valeric acid core, and Peroxisome Proliferator-Activated Receptor (PPAR) agonism facilitated by the 4-isopropoxyphenyl moiety. This guide is intended for researchers, scientists, and drug development professionals, offering a structured, hypothesis-driven approach to the investigation of this compound's pharmacological profile. Detailed experimental protocols are provided to systematically test these hypotheses, alongside conceptual diagrams to visualize the potential signaling cascades.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The chemical structure of this compound presents two key pharmacophoric features: a valeric acid backbone and a substituted aromatic ring. Structure-activity relationship (SAR) studies of analogous compounds suggest that each of these components may contribute to distinct biological activities. The valeric acid moiety is a known feature in a class of epigenetic modulators, while the lipophilic 4-isopropoxyphenyl group is characteristic of ligands for nuclear receptors. This guide will explore the mechanistic possibilities stemming from these structural alerts.

Hypothesis I: Valeric Acid Core as a Histone Deacetylase (HDAC) Inhibitor

Valeric acid and its derivatives, most notably valproic acid, are recognized as inhibitors of histone deacetylases (HDACs).[1][2][3] These enzymes play a critical role in gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[1] Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes.[2]

Proposed Mechanism of HDAC Inhibition

We hypothesize that the carboxylic acid group of this compound chelates the zinc ion within the active site of class I and II HDACs, a canonical mechanism for many HDAC inhibitors. The aliphatic chain of the valeric acid moiety would occupy the hydrophobic channel of the enzyme's active site. The 4-isopropoxyphenyl group may further influence binding affinity and isoform selectivity. Studies on aryl-substituted valproic acid derivatives suggest that such aromatic extensions can form π-π stacking interactions with residues in the active site, potentially enhancing inhibitory potency.[4]

Figure 2: Hypothesized PPAR Agonism Pathway.

Experimental Validation: PPAR Transcriptional Activation Assay

A cell-based reporter gene assay is the standard method to determine PPAR agonism.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or Cos-7) and transfect with an expression vector for the human PPAR isoform of interest (PPARα, PPARγ, or PPARδ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. [5][6]2. Compound Treatment: Plate the transfected cells in a 96-well plate and treat with a range of concentrations of this compound. A known PPAR agonist (e.g., rosiglitazone for PPARγ, fenofibrate for PPARα) should be used as a positive control. [5][7]3. Incubation: Incubate the cells for 24 hours to allow for ligand binding, receptor activation, and luciferase expression.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. [8]5. Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the fold activation of luciferase expression versus compound concentration to determine the EC50 value.

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing the potential quantitative outcomes from the proposed experiments.

| Parameter | This compound | Positive Control |

| HDAC Inhibition | ||

| IC50 (µM) | To be determined | e.g., Trichostatin A: ~0.05 µM |

| PPARγ Agonism | ||

| EC50 (µM) | To be determined | e.g., Rosiglitazone: ~0.1 µM |

| PPARα Agonism | ||

| EC50 (µM) | To be determined | e.g., Fenofibrate: ~10 µM |

Conclusion and Future Directions

This guide outlines a rational, hypothesis-driven approach to characterizing the mechanism of action of this compound. The proposed dual activity as an HDAC inhibitor and a PPAR agonist, if validated, would position this compound as a potentially valuable therapeutic agent with applications in oncology, metabolic diseases, and inflammatory disorders. The experimental protocols provided offer a clear path to testing these hypotheses. Subsequent studies should focus on determining isoform selectivity for both HDACs and PPARs, elucidating downstream gene expression changes via transcriptomics, and ultimately, validating the proposed mechanisms in relevant in vivo disease models.

References

-

Han, R., et al. (2020). Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor. Molecular Therapy - Oncolytics, 19, 8-18. [Link]

-

Han, R., et al. (2022). Valeric acid acts as a novel HDAC3 inhibitor against prostate cancer. Medical Oncology, 39(1), 213. [Link]

-

INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma. [Link]

-

Kallendrusch, S., et al. (2019). Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum. Scientific Reports, 9(1), 7176. [Link]

-

Lopes, J. F., et al. (2019). Docking and QSAR studies of aryl-valproic acid derivatives to identify anti-proliferative agents targeting the HDAC8. BORIS Portal. [Link]

-

Qin, S., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2504-2519. [Link]

-

Rochel, N., et al. (2014). Peroxisome proliferator-activated receptor γ agonists induce proteasome-dependent degradation of cyclin D1 and estrogen receptor α in MCF-7 breast cancer cells. Molecular Cancer Research, 12(10), 1435-1446. [Link]

-

Suzuki, T., et al. (2008). SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. Bioorganic & Medicinal Chemistry Letters, 18(3), 1143-1147. [Link]

-

Tsilidis, C., et al. (2016). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PPAR Research, 2016, 3878539. [Link]

-

Varin, T., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e75. [Link]

-

Wang, L., et al. (2020). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 25(22), 5434. [Link]

-

Weng, J. R., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(22), 6205-6214. [Link]

-

Wikipedia. Peroxisome proliferator-activated receptor. [Link]

-

Wikipedia. PPAR agonist. [Link]

-

Zhang, Y., et al. (2024). Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments. Patsnap Synapse. [Link]

-

Zhang, Y., et al. (2021). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Molecules, 26(16), 4993. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. aacrjournals.org [aacrjournals.org]

A Prospective Analysis of the Biological Activity of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid: A Research and Development Guide

Abstract: 5-Oxo-5-(4-isopropoxyphenyl)valeric acid is a novel chemical entity for which no biological data currently exists in the public domain. This technical guide presents a prospective analysis of its potential therapeutic activities, drawing upon established knowledge of its structural analogues, including valeric acid derivatives and other 5-oxo-carboxylic acids. We hypothesize that this compound may possess significant anti-cancer, anti-inflammatory, and neuroprotective properties. This document serves as a comprehensive roadmap for the initial research and development of this molecule, outlining a multi-stage investigative workflow from chemical synthesis and in silico characterization to a tiered in vitro screening cascade. Detailed experimental protocols and logical frameworks are provided to guide researchers, scientists, and drug development professionals in elucidating the therapeutic potential of this promising scaffold.

Introduction and Scientific Rationale

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern medicine. The structure of this compound combines three key chemical motifs that suggest a high probability of biological activity: the valeric acid backbone, a 5-oxo functional group, and a 4-isopropoxyphenyl ring. While this specific combination has not been previously explored, analysis of its components provides a strong scientific rationale for investigation.

-

The Valeric Acid Core: Valeric acid (pentanoic acid) and its derivatives are short-chain fatty acids known for a surprisingly diverse range of pharmacological effects. Valeric acid itself is a known histone deacetylase (HDAC) inhibitor, a mechanism with profound implications for cancer therapy.[1][2][3] Preclinical studies have demonstrated its potential anti-cancer, anti-inflammatory, and immunomodulatory activities, as well as effects on molecular pathways implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2]

-

The 5-Oxo Moiety: The inclusion of a ketone at the 5-position introduces a key polar feature that can participate in hydrogen bonding and other molecular interactions with biological targets. Structurally related compounds, such as 5-oxopyrrolidine derivatives, have shown significant promise as anticancer and antimicrobial agents.[4][5] This suggests the 5-oxo group can serve as a critical pharmacophore.

-

The 4-Isopropoxyphenyl Substituent: This aromatic group significantly increases the lipophilicity of the molecule compared to simple valeric acid, which is likely to have a major impact on its absorption, distribution, metabolism, and excretion (ADME) profile. The isopropoxy group can influence how the molecule binds to target proteins and may enhance its ability to cross cellular membranes, including potentially the blood-brain barrier.

Based on this structural deconstruction, we hypothesize that this compound is a prime candidate for investigation as a multi-functional therapeutic agent. This guide outlines a logical, phased approach to systematically test this hypothesis.

Proposed Research & Development Workflow

A structured, multi-stage approach is essential to efficiently characterize this novel compound. We propose a workflow that begins with foundational steps and progresses to specific biological assays, allowing for go/no-go decisions at each phase.

Caption: Proposed Research and Development Workflow for this compound.

Phase 1: Foundational Characterization

Proposed Chemical Synthesis

The synthesis of 5-aryl-5-oxovaleric acids can typically be achieved via a Friedel-Crafts acylation reaction. A plausible route for the target compound is outlined below.

Reaction Scheme: Isopropoxybenzene would be acylated with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), followed by an aqueous workup.

Caption: Proposed synthesis route via Friedel-Crafts acylation.

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide or dichloromethane) cooled to 0°C, add glutaric anhydride portion-wise.

-

Slowly add isopropoxybenzene to the mixture, maintaining the temperature between 0-5°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield the final compound with >95% purity, confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Silico ADME/Tox Profiling

Before committing to extensive in vitro testing, a computational assessment of the compound's drug-like properties is crucial.[6][7][8] This provides an early warning of potential liabilities such as poor absorption or toxicity.[9][10]

Methodology: Utilize established web-based platforms like SwissADME and pkCSM to predict key physicochemical and pharmacokinetic parameters.[8][10]

Table 1: Predicted ADME/Tox Parameters for Initial Assessment

| Parameter Category | Property | Desired Range/Outcome | Rationale |

| Physicochemical | Molecular Weight | < 500 g/mol | Lipinski's Rule of 5 for oral bioavailability |

| LogP (Lipophilicity) | 1 - 4 | Balance between aqueous solubility and membrane permeability | |

| H-Bond Donors | < 5 | Lipinski's Rule of 5 | |

| H-Bond Acceptors | < 10 | Lipinski's Rule of 5 | |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with membrane permeability | |

| Absorption | Caco-2 Permeability | High | Predicts intestinal absorption |

| Human Intestinal Absorption | > 80% | Likelihood of oral bioavailability | |

| Metabolism | CYP450 Substrate/Inhibitor | Non-inhibitor (esp. 2D6, 3A4) | Predicts potential for drug-drug interactions[11] |

| Toxicity | AMES Toxicity | Non-mutagenic | Predicts potential for carcinogenicity[11] |

| hERG Inhibition | Low risk | Predicts risk of cardiotoxicity | |

| Hepatotoxicity | Low probability | Predicts risk of liver damage |

A favorable in silico profile (e.g., good predicted absorption, low toxicity risk) would strongly support proceeding to in vitro screening.

Phase 2: In Vitro Screening Cascade

Based on the rationale from structural analogues, we propose a parallel screening approach to test for anti-inflammatory, anticancer, and neuroprotective activities.

Anti-Inflammatory Activity Evaluation

Causality: Valeric acid derivatives have shown anti-inflammatory properties.[1] We will assess the ability of the test compound to suppress inflammatory responses in a standard macrophage cell line model.

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW264.7 Macrophages [12]

-

Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cytotoxicity Assessment: First, determine the non-toxic concentration range of the compound using an MTT or CCK-8 assay to ensure that any observed anti-inflammatory effects are not due to cell death.

-

Assay Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of the test compound for 2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Quantify the amount of nitric oxide produced by measuring its stable metabolite, nitrite, using the Griess reagent system.[12]

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the vehicle control.

-

Further Steps: If significant NO inhibition is observed, proceed to measure the expression of pro-inflammatory cytokines (TNF-α, IL-6) via ELISA and key inflammatory enzymes (iNOS, COX-2) via Western blot or qPCR.[12]

Anticancer Activity Evaluation

Causality: The valeric acid core is associated with HDAC inhibition, a key anti-cancer mechanism.[3] Furthermore, 5-oxopyrrolidine scaffolds have demonstrated potent anticancer activity.[4][5]

Protocol: Broad-Spectrum Cancer Cell Line Viability Screening [13]

-

Cell Line Panel: Utilize a diverse panel of human cancer cell lines representing major cancer types (e.g., NCI-60 panel or a custom panel including lung (A549), breast (MCF-7, MDA-MB-231), colon (HCT116), and liver (HepG2) cancer cells).

-

Cytotoxicity Assay (MTT/SRB):

-

Seed cells in 96-well plates at appropriate densities and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 72 hours.

-

Assess cell viability using a standard colorimetric method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Sulforhodamine B (SRB) assay.[14]

-

Calculate the concentration that inhibits 50% of cell growth (IC₅₀) for each cell line.

-

Table 2: Sample Data Representation for Anticancer Screening

| Cell Line | Cancer Type | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| A549 | Lung | [Experimental Value] | [Reference Value] |

| MCF-7 | Breast (ER+) | [Experimental Value] | [Reference Value] |

| HCT116 | Colon | [Experimental Value] | [Reference Value] |

| HepG2 | Liver | [Experimental Value] | [Reference Value] |

Further Steps: For cell lines showing high sensitivity (low IC₅₀), further mechanistic studies should be initiated, including cell cycle analysis (flow cytometry), apoptosis assays (Annexin V/PI staining), and HDAC activity assays.

Neuroprotective Activity Evaluation

Causality: Valeric acid analogues have demonstrated neuroprotective effects in preclinical models.[1] The compound's increased lipophilicity may facilitate brain penetration.

Protocol: Glutamate-Induced Excitotoxicity Assay in HT22 Cells [15]

-

Cell Culture: Culture HT22 murine hippocampal neuronal cells, which are susceptible to oxidative stress-induced cell death (oxytosis), in DMEM with 10% FBS.

-

Assay Procedure:

-

Seed HT22 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 2-4 hours.

-

Induce cell death by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for 12-16 hours. Include appropriate vehicle and negative controls.

-

Measure cell viability using an MTT or similar assay.

-

Calculate the percentage of neuroprotection afforded by the compound relative to the glutamate-only control.

-